molecular formula C28H39N5O5 B3025831 L-phenylalanyl-D-valyl-L-valyl-D-tyrosinamide CAS No. 2393866-07-2

L-phenylalanyl-D-valyl-L-valyl-D-tyrosinamide

Cat. No. B3025831
CAS RN: 2393866-07-2
M. Wt: 525.6 g/mol
InChI Key: HQBCNNUPUYWTKE-UARRHKHWSA-N
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Description

Synthesis Analysis

The synthesis of similar peptides has been reported in the literature. For instance, the enzymatic synthesis of l-alanyl, l-leucyl, and l-phenylalanyl esters of d-glucose was carried out in a non-polar solvent using lipases from Rhizomucor miehei and porcine pancreas . Another study reported the fabrication of dipeptide dendritic structures on the surface of mica via spin casting .


Molecular Structure Analysis

The molecular structure of L-phenylalanyl-D-valyl-L-valyl-D-tyrosinamide is complex due to its tetrapeptide nature. A detailed analysis of the structural properties of phenylalanine-based dimers using IR action spectroscopy has been reported . This study focused on the identification of the key intra- and intermolecular interactions that govern the formation of the dimers .

Scientific Research Applications

Aflatoxin Detection

Aflatoxin B1 (AFB1) is a highly toxic mycotoxin produced by mold toxigenic strains, primarily Aspergillus flavus and Aspergillus parasiticus. It contaminates various crops, including food and medicinal herbs. Detecting AFB1 is crucial for food safety. Researchers have developed an “on-signal” electrochemical aptasensor for AFB1 detection using the following approach :

Aflatoxin Degradation

Researchers are exploring enzymes and microorganisms for aflatoxin degradation. Enzymes like laccase, peroxidase, and lactonase play a crucial role in breaking down aflatoxins . While Bilaid B1’s direct involvement in degradation isn’t documented, its potential as a scaffold or modulator for enzyme-based detoxification warrants investigation.

Aflatoxin B1 Aptamer

Bilaid B1 has been studied as an aptamer for AFB1 recognition. Using systematic evolution of ligands by exponential enrichment (SELEX) technology, researchers identified a DNA aptamer with high affinity and specificity for AFB1 . This aptamer could be useful in biosensors, drug delivery, or targeted therapies.

properties

IUPAC Name

(2R)-N-[(2S)-1-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39N5O5/c1-16(2)23(27(37)31-22(25(30)35)15-19-10-12-20(34)13-11-19)33-28(38)24(17(3)4)32-26(36)21(29)14-18-8-6-5-7-9-18/h5-13,16-17,21-24,34H,14-15,29H2,1-4H3,(H2,30,35)(H,31,37)(H,32,36)(H,33,38)/t21-,22+,23-,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBCNNUPUYWTKE-UARRHKHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-phenylalanyl-D-valyl-L-valyl-D-tyrosinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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